Canavalmine

Catalog No.
S598725
CAS No.
70862-15-6
M.F
C11H28N4
M. Wt
216.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Canavalmine

CAS Number

70862-15-6

Product Name

Canavalmine

IUPAC Name

N'-[3-(4-aminobutylamino)propyl]butane-1,4-diamine

Molecular Formula

C11H28N4

Molecular Weight

216.37 g/mol

InChI

InChI=1S/C11H28N4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h14-15H,1-13H2

InChI Key

RZOHQCYUTFAJLA-UHFFFAOYSA-N

SMILES

C(CCNCCCNCCCCN)CN

Synonyms

1,13-diamino-5,9-diazatridecane, canavalmine

Canonical SMILES

C(CCNCCCNCCCCN)CN

Canavalmine is a naturally occurring alkaloid found in various plants, most notably in the jack bean (Canavalia gladiata) []. Scientific research on canavalmine focuses on its biological properties and potential applications. Here are two main areas of scientific exploration:

Physiological Effects

Canavalmine has been shown to possess various physiological effects in cell studies and animal models. Some of these effects include:

  • Anti-proliferative activity: Canavalmine may inhibit the growth and division of cells [, ]. This property is being investigated for its potential application in cancer research.
  • Insecticidal properties: Studies suggest canavalmine may be toxic to some insects []. This is being explored for the development of bioinsecticides.

Important to note

These are just a few examples, and more research is needed to fully understand the effects of canavalmine in living organisms.

Biochemical Mechanisms

Scientists are also interested in how canavalmine exerts its biological effects. Research is ongoing to understand the mechanisms by which canavalmine interacts with cellular processes. Here are some areas of investigation:

  • Enzyme inhibition: Canavalmine may inhibit certain enzymes involved in cell division and protein synthesis [].
  • Polyamine metabolism: Canavalmine is structurally similar to polyamines, which are essential cellular molecules. Research suggests canavalmine may disrupt polyamine metabolism, leading to its various effects [].

Canavalmine is a naturally occurring polyamine, specifically a tetraamine, with the chemical formula C11H28N4C_{11}H_{28}N_{4}. It was first identified in the seeds of Canavalia gladiata, commonly known as sword bean, and has since been found in other species of the Canavalia genus, such as Canavalia ensiformis and Canavalia brasilensis . The structure of canavalmine consists of four amine groups linked by hydrocarbon chains, which contributes to its unique biochemical properties. This compound is notable for its involvement in various biological processes, particularly in plant metabolism and cellular growth regulation.

Typical of polyamines. It can undergo acetylation and oxidation processes, similar to other polyamines like putrescine and spermidine. The metabolic pathways involving canavalmine include its conversion into other polyamines or derivatives through enzymatic reactions facilitated by specific transferases. For instance, canavalmine can be transformed into homospermidine, another significant polyamine, through the action of aminopropyl transferases .

Canavalmine exhibits notable biological activities, particularly as an antiproliferative agent. Research indicates that it effectively inhibits the growth of murine leukemia cells by interfering with cell cycle progression, especially in the G1 phase prior to DNA synthesis . Additionally, it has been shown to influence various physiological processes in plants, including growth regulation and response to environmental stressors . The compound's unique structure allows it to interact with cellular components, potentially modulating signaling pathways related to cell growth and differentiation.

The synthesis of canavalmine can occur naturally within plants through the polyamine biosynthetic pathway. In laboratory settings, it can be synthesized through chemical methods involving the reaction of simpler amines and hydrocarbons under controlled conditions. Specific synthetic routes may involve multi-step processes that include the formation of intermediate compounds like putrescine and spermidine before reaching canavalmine as a final product .

Canavalmine has several applications across different fields:

  • Scientific Research: It serves as a precursor for synthesizing other bioactive compounds and studying polyamine metabolism.
  • Pharmaceuticals: Due to its antiproliferative properties, it is investigated for potential therapeutic applications in cancer treatment .
  • Agriculture: Its role in plant growth regulation makes it a candidate for use in agricultural biostimulants to enhance crop resilience .

Studies on canavalmine's interactions have revealed its capacity to modulate various biological systems. For example, it has been shown to affect the proliferation of specific cell types by altering growth factor signaling pathways. Furthermore, interaction studies highlight its potential synergistic effects when combined with other polyamines or growth regulators . These interactions are crucial for understanding how canavalmine might be utilized in therapeutic contexts or agricultural applications.

Canavalmine is part of a broader class of polyamines that includes several structurally related compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
CanavalmineC₁₁H₂₈N₄Found primarily in Canavalia species; antiproliferative properties.
HomospermidineC₁₂H₃₀N₄Present in various nitrogen-fixing bacteria; involved in plant nodulation.
SpermidineC₇H₁₈N₄Commonly found in all living cells; plays a role in cellular functions and stress responses.
SpermineC₁₂H₂₈N₄Involved in cellular growth and differentiation; more abundant than canavalmine.
NorspermidineC₇H₁₈N₄A smaller analog that influences similar biological pathways but lacks some functionalities of canavalmine.

Canavalmine's distinct presence mainly within certain leguminous plants sets it apart from other polyamines that are more widely distributed across different biological systems . Its unique interactions and effects on cell proliferation further emphasize its potential as a specialized compound for research and application.

Canavalmine, a naturally occurring polyamine with the chemical formula C₁₁H₂₈N₄, undergoes biosynthesis through a complex enzymatic process primarily mediated by deoxyhypusine synthase (DHS) [1] [2]. This tetraamine compound, systematically named (4-aminobutyl)({3-[(4-aminobutyl)amino]propyl})amine, represents a significant nitrogenous metabolite found predominantly in Canavalia species [3].

The enzymatic synthesis of canavalmine via DHS follows a sophisticated multi-step mechanism that begins with substrate binding [10]. Initially, spermidine and nicotinamide adenine dinucleotide (NAD+) bind to the active site of DHS, which contains several critical amino acid residues including aspartic acid-243, tryptophan-327, histidine-288, aspartic acid-316, glutamic acid-323, and tyrosine-305 [10] [12]. These residues create a specific binding pocket that facilitates the precise orientation of substrates for the subsequent catalytic reactions [10].
The catalytic mechanism proceeds through a series of well-coordinated chemical transformations [16]. Following substrate binding, a hydride transfer occurs from spermidine to NAD+ with assistance from histidine-288 and glutamic acid-157, resulting in the formation of a dehydrospermidine intermediate [16] [13]. This dehydration step is critical as it activates the substrate for subsequent nucleophilic attack [16]. The enzyme then facilitates a nucleophilic attack by lysine-239 on the dehydrospermidine intermediate, forming an enzyme-imine intermediate with the concurrent release of diaminopropane as a byproduct [12] [16].

The final stages of canavalmine synthesis involve the reduction of the imine intermediate through another hydride transfer, this time from the reduced form of NAD+ (NADH) back to the intermediate, completing the catalytic cycle and regenerating NAD+ [16]. This intricate enzymatic process demonstrates the remarkable specificity of DHS in facilitating the biosynthesis of canavalmine [13].

Table 3: Enzymatic Synthesis of Canavalmine via Deoxyhypusine Synthase (DHS)

StepProcessKey Residues/Cofactors
1. Substrate BindingSpermidine and NAD+ bind to the active site of Deoxyhypusine Synthase (DHS)Asp-243, Trp-327, His-288, Asp-316, Glu-323, Tyr-305
2. Hydride TransferHydride transfer from spermidine to NAD+ with assistance from His-288His-288, NAD+, Glu-157
3. DehydrationFormation of dehydrospermidine intermediateHis-288, NAD+
4. Nucleophilic AttackNucleophilic attack by Lys-239 on dehydrospermidineLys-239
5. Imine FormationFormation of enzyme-imine intermediate with release of diaminopropaneLys-239, NAD+
6. ReductionReduction of imine intermediate to form canavalmine with regeneration of NAD+NADH, Glu-157

Research has revealed that DHS functions as a homotetramer with four active sites located within deep tunnels [12]. The enzyme exhibits a unique "ball-and-chain" motif that regulates access to the active site, with this structural element swinging freely under physiological conditions to permit substrate entry [12]. Crystallographic studies have demonstrated that the enzyme undergoes minimal conformational changes upon spermidine binding, contrary to earlier hypotheses [10] [13].

Polyamine Metabolism Interconnections

Canavalmine biosynthesis is intricately connected to broader polyamine metabolic networks in plants, particularly within the Canavalia genus [7] [14]. The polyamine metabolic pathway represents a complex web of interconnected reactions that regulate nitrogen metabolism and cellular growth processes [14]. Understanding these interconnections provides crucial insights into the physiological roles and metabolic regulation of canavalmine [15].

The polyamine biosynthetic pathway commences with arginine, which undergoes decarboxylation by arginine decarboxylase to form agmatine [14]. Subsequently, agmatine is converted to putrescine through sequential reactions catalyzed by agmatine iminohydrolase and N-carbamoylputrescine amidohydrolase [14]. Putrescine serves as a pivotal branch point in polyamine metabolism, leading to the formation of spermidine via spermidine synthase and S-adenosylmethionine decarboxylase [7] [14].

Spermidine represents the direct precursor for canavalmine synthesis through the DHS-mediated pathway, establishing a critical link between general polyamine metabolism and specialized canavalmine production [6] [15]. Concurrently, spermidine can also be directed toward spermine synthesis via spermine synthase, creating a competitive metabolic branch that potentially influences canavalmine accumulation [14] [15].

Table 4: Polyamine Metabolism Interconnections with Canavalmine Biosynthesis

Metabolic PathwayKey EnzymesInterconnection with Canavalmine
Arginine DecarboxylationArginine DecarboxylaseProvides precursors for polyamine pathway
Putrescine FormationAgmatine Iminohydrolase, N-Carbamoylputrescine AmidohydrolasePutrescine serves as precursor for spermidine synthesis
Spermidine SynthesisSpermidine Synthase, S-adenosylmethionine DecarboxylaseSpermidine is a direct substrate for canavalmine synthesis via DHS
Spermine SynthesisSpermine SynthaseCompetes with canavalmine synthesis for spermidine
Homospermidine SynthesisHomospermidine SynthaseAlternative pathway using putrescine, related to canavalmine synthesis
Canavalmine SynthesisDeoxyhypusine SynthaseDirect synthesis from spermidine via DHS
Polyamine CatabolismDiamine Oxidase, Polyamine OxidaseRegulates polyamine pool available for canavalmine synthesis
GABA FormationDiamine OxidaseAlternative metabolic fate for putrescine
Polyamine OxidationFAD-dependent Polyamine OxidaseTerminal catabolism affecting polyamine homeostasis

An alternative branch in polyamine metabolism involves the synthesis of homospermidine from putrescine via homospermidine synthase, establishing another polyamine pathway that appears closely related to canavalmine metabolism in Canavalia species [15]. Research has demonstrated that homospermidine and canavalmine often co-occur in these plants, suggesting potential metabolic relationships between these unusual polyamines [15].

Polyamine catabolism also influences canavalmine biosynthesis by regulating the available pool of precursors [7]. Two primary catabolic pathways exist: the interconversion pathway and terminal polyamine catabolism [7]. The interconversion pathway involves acetylation followed by oxidative splitting of acetylated polyamines, while terminal catabolism proceeds through copper-dependent amine oxidases that convert polyamines to aldehydes and subsequently to amino acids or γ-lactams [7]. These catabolic processes help maintain polyamine homeostasis, indirectly affecting canavalmine production [7] [14].

Additionally, putrescine can be converted to gamma-aminobutyric acid (GABA) through the action of diamine oxidase, representing an alternative metabolic fate that potentially diverts resources from the canavalmine biosynthetic pathway [14]. This interconnection with GABA metabolism further illustrates the complex regulatory network governing polyamine distribution and utilization in plant tissues [14].

Tissue-Specific Biosynthesis in Canavalia Species

Canavalmine exhibits a highly tissue-specific distribution pattern within Canavalia species, with its biosynthesis predominantly localized to specific plant organs and developmental stages [15]. This specialized distribution pattern provides valuable insights into the physiological roles and metabolic regulation of this unusual polyamine [15] [3].

Comprehensive polyamine analysis throughout the life cycle of Canavalia gladiata has revealed that canavalmine accumulates primarily in mature seeds, with increasing concentrations observed during seed development [15]. Notably, as seed formation progresses, canavalmine levels rise while spermine concentrations decrease, suggesting a potential metabolic shift favoring canavalmine biosynthesis during seed maturation [15]. This pattern correlates with the accumulation of canavanine, an arginine analog that serves as a precursor in polyamine biosynthesis, further highlighting the specialized nitrogen metabolism in developing seeds [15].

Table 1: Chemical Properties of Canavalmine

PropertyValue
Chemical FormulaC₁₁H₂₈N₄
Molecular Weight216.37 g/mol
IUPAC Name(4-aminobutyl)({3-[(4-aminobutyl)amino]propyl})amine
CAS Registry Number70862-15-6
Chemical ClassPolyamine, Dialkylamine
Structure TypeTetraamine with four amine groups linked by hydrocarbon chains
Primary SourceCanavalia species (C. gladiata, C. ensiformis, C. brasilensis)

In contrast to seeds, root nodules of Canavalia species exhibit a different polyamine profile [15]. While large quantities of homospermidine are found in active root nodules, canavalmine is detected exclusively in senescent nodules and at very low concentrations [15]. This suggests that canavalmine biosynthesis in root nodules may be associated with specific physiological processes related to nodule senescence and nitrogen remobilization [15].

Table 2: Tissue-Specific Distribution of Canavalmine in Canavalia Species

Plant TissueCanavalmine PresenceRelated Polyamines
Seed (Mature)High concentrationHomospermidine present
Seed (Developing)Increasing concentration during developmentDecreasing spermine levels during development
Root Nodule (Senescent)Very low concentrationHomospermidine present
Root Nodule (Active)Not detectedHigh homospermidine concentration
RootNot detectedPutrescine, spermidine, spermine present
StemNot detectedPutrescine, spermidine, spermine present
LeafNot detectedPutrescine, spermidine, spermine present
FlowerNot detectedPutrescine, spermidine, spermine present
PodNot detectedPutrescine, spermidine, spermine present

Remarkably, canavalmine is not detected in other plant organs including roots, stems, leaves, vines, flowers, and pods, although conventional polyamines such as putrescine, spermidine, and spermine are consistently present in these tissues [15]. This highly restricted distribution pattern suggests that canavalmine biosynthesis requires specific tissue-dependent factors that are primarily present in seeds and, to a lesser extent, in senescent nodules [15] [3].

Table 5: Tissue-Specific Biosynthesis Mechanisms of Canavalmine in Canavalia Species

Tissue TypeBiosynthetic MechanismRegulatory FactorsMetabolic Significance
Seed TissueHigh DHS activity coupled with increased spermidine synthesis; Accumulation during seed maturation; Correlation with canavanine biosynthesisDevelopmental stage; Seed maturation signals; Nitrogen storage requirements; Protection against predationNitrogen storage; Seed dormancy regulation; Protection against herbivory; Support for seedling development
Root NoduleLimited DHS activity despite high homospermidine levels; Canavalmine detected only in senescent nodulesNodule development stage; Nitrogen fixation activity; Senescence signalsPotential role in nodule senescence; Nitrogen remobilization during nodule aging
Vegetative TissuesAbsence of significant DHS activity; Polyamine metabolism directed toward putrescine, spermidine, and spermine productionGrowth requirements; Stress responses; Absence of specialized nitrogen storage needsStandard polyamine functions in cell division, stress response, and growth regulation

The tissue-specific biosynthesis of canavalmine likely reflects differential expression and activity of DHS across plant tissues [8] [15]. In seed tissues, high DHS activity coupled with increased spermidine synthesis appears to drive canavalmine accumulation, potentially regulated by developmental signals associated with seed maturation [15]. Conversely, in vegetative tissues, polyamine metabolism is primarily directed toward the production of conventional polyamines that support general growth and stress responses [14] [15].

XLogP3

-0.7

Other CAS

70862-15-6

Wikipedia

Canavalmine

Dates

Last modified: 04-14-2024

Explore Compound Types